molecular formula C16H18N2O5S B8283500 Acetic acid, ((4-(4-methoxyphenyl)-2-thiazolyl)amino)oxo-, 2-ethoxyethyl ester CAS No. 81529-72-8

Acetic acid, ((4-(4-methoxyphenyl)-2-thiazolyl)amino)oxo-, 2-ethoxyethyl ester

Cat. No. B8283500
M. Wt: 350.4 g/mol
InChI Key: OJNVCEZZRUGANK-UHFFFAOYSA-N
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Patent
US04407810

Procedure details

Using a method similar to Example 12, 6.95 g of N-[4-(4-methoxyphenyl)-thiazol-2-yl]-oxamic acid and 5.6 g of ethylene glycol monoethyl ether give, after crystallization of the crude product from ethanol/active charcoal, 4 g of the compound of the formula I, with R1 =4--OCH3 --C6H4 and R2 =CH2CH2 --OC2H5, of melting point 130°-133° C.
Name
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-oxamic acid
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([NH:14][C:15](=[O:19])[C:16]([OH:18])=[O:17])[S:12][CH:13]=2)=[CH:5][CH:4]=1.[CH2:20]([O:22][CH2:23][CH2:24]O)[CH3:21]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([NH:14][C:15](=[O:19])[C:16]([O:18][CH2:21][CH2:20][O:22][CH2:23][CH3:24])=[O:17])[S:12][CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-oxamic acid
Quantity
6.95 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1)NC(C(=O)O)=O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
give
CUSTOM
Type
CUSTOM
Details
after crystallization of the crude product from ethanol/active charcoal, 4 g of the compound of the formula I

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1)NC(C(=O)OCCOCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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